An In-depth Technical Guide to 2-Furfurylthio Thiazole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Furfurylthio Thiazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Furfurylthio thiazole (CAS No. 176981-11-6), a heterocyclic compound of significant interest in the flavor and fragrance industry and with emerging potential in medicinal chemistry.[1] This document details the physicochemical properties, synthesis, and analytical characterization of 2-Furfurylthio thiazole. Drawing from established methodologies for related compounds, this guide presents a detailed, practical protocol for its synthesis and purification. Furthermore, it outlines robust analytical procedures for quality control, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The guide also explores the compound's current applications and future prospects, particularly as a building block in the development of novel therapeutic agents.
Introduction
2-Furfurylthio thiazole is a sulfur-containing heterocyclic compound that has garnered attention for its unique sensory properties and its potential as a versatile chemical scaffold. Its characteristic aroma, often described as coffee-like and meaty, makes it a valuable component in the formulation of flavors and fragrances.[2][3] Beyond its organoleptic attributes, the hybrid structure of 2-Furfurylthio thiazole, which combines furan and thiazole moieties, presents an intriguing platform for medicinal chemistry research. Both furan and thiazole rings are present in a variety of biologically active compounds, and their combination in a single molecule could lead to synergistic or novel pharmacological activities.[1]
This guide aims to provide researchers and drug development professionals with a thorough understanding of 2-Furfurylthio thiazole, from its fundamental properties to its practical synthesis and analysis.
Physicochemical Properties and Safety Information
A comprehensive understanding of the physicochemical properties of 2-Furfurylthio thiazole is essential for its handling, application, and analysis.
| Property | Value | Source |
| CAS Number | 176981-11-6 | [4][5][6][7] |
| Molecular Formula | C₈H₇NOS₂ | [4][5][6] |
| Molecular Weight | 197.28 g/mol | [4][5][6] |
| Appearance | Oily liquid | [8] |
| Boiling Point (Predicted) | 321.5 ± 44.0 °C | [4][6] |
| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [4][6] |
| Storage Temperature | 2-8°C | [4][6] |
Safety and Handling: 2-Furfurylthio thiazole is classified as harmful if swallowed, in contact with skin, or inhaled.[7] It is also known to cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis of 2-Furfurylthio Thiazole
The synthesis of 2-Furfurylthio thiazole can be achieved through a nucleophilic substitution reaction between 2-mercaptothiazole and a furfuryl electrophile, such as furfuryl chloride. This approach is analogous to established methods for the synthesis of similar thioether compounds.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-Furfurylthio thiazole.
Detailed Experimental Protocol
This protocol is based on general principles of thioether synthesis and should be optimized for best results.
Materials:
-
2-Mercaptothiazole
-
Furfuryl chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-mercaptothiazole (1.0 eq).
-
Deprotonation: Suspend the 2-mercaptothiazole in anhydrous THF. Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes. Add a solution of furfuryl chloride (1.0 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-Furfurylthio thiazole.
Analytical Characterization and Quality Control
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized 2-Furfurylthio thiazole.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile compounds like 2-Furfurylthio thiazole and confirming its molecular weight.
Proposed GC-MS Parameters:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MSD Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Expected Results: A single major peak in the chromatogram corresponding to 2-Furfurylthio thiazole. The mass spectrum should show a molecular ion peak (M⁺) at m/z 197, consistent with its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the chemical structure of the synthesized compound.
Proposed NMR Parameters:
| Parameter | Condition |
| Spectrometer | Bruker Avance 400 MHz or equivalent |
| Solvent | Chloroform-d (CDCl₃) |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
| ¹H NMR | 16 scans, relaxation delay of 1 s |
| ¹³C NMR | 1024 scans, relaxation delay of 2 s |
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
~7.4-7.2 (m, 1H, furan H)
-
~6.3-6.1 (m, 2H, furan H)
-
~7.7 (d, 1H, thiazole H)
-
~7.2 (d, 1H, thiazole H)
-
~4.4 (s, 2H, -S-CH₂-)
Expected ¹³C NMR Chemical Shifts (δ, ppm):
-
~168 (thiazole C-S)
-
~150 (furan C-O)
-
~143 (furan C)
-
~142 (thiazole C-N)
-
~118 (thiazole C-H)
-
~110 (furan C-H)
-
~108 (furan C-H)
-
~32 (-S-CH₂-)
Applications and Future Perspectives
Flavor and Fragrance Industry
The primary application of 2-Furfurylthio thiazole is as a flavoring and fragrance agent. Its potent coffee-like and savory, meaty aroma makes it a key component in a variety of food products, including coffee, roasted meats, and savory snacks.[2][3] The low odor threshold of sulfur-containing compounds like 2-Furfurylthio thiazole means that even trace amounts can significantly impact the overall flavor profile of a product.[9]
Medicinal Chemistry
The furan-thiazole hybrid scaffold of 2-Furfurylthio thiazole holds significant promise in the field of drug discovery.[1] Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, furan-containing compounds also display diverse biological effects. The combination of these two pharmacophores in a single molecule could lead to the development of novel therapeutic agents with enhanced efficacy or unique mechanisms of action.[1] Further research into the biological activities of 2-Furfurylthio thiazole and its derivatives is warranted.
Caption: Applications of 2-Furfurylthio thiazole.
Conclusion
2-Furfurylthio thiazole is a multifaceted compound with established applications in the flavor industry and promising potential in medicinal chemistry. This guide has provided a detailed overview of its properties, a practical (though proposed) synthetic route, and robust analytical methods for its characterization. As research into novel flavor compounds and therapeutic agents continues, a thorough understanding of molecules like 2-Furfurylthio thiazole will be invaluable to scientists and researchers in these fields.
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Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications - Eurasian Chemical Communications. (URL: [Link])
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2-furfuryl thiothiazole - FlavScents. (URL: [Link])
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Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - Frontiers. (URL: [Link])
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Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound | Request PDF - ResearchGate. (URL: [Link])
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